![molecular formula C12H20ClNO2S2 B13865724 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is a chemical compound with the molecular formula C12H20ClNO2S2 and a molecular weight of 309.88 g/mol . This compound is known for its reactivity with thiols, forming mixed disulfides . It is primarily used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride typically involves the reaction of benzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with methanethiosulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: Can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents: Can be used to oxidize the compound under specific conditions.
Major Products Formed
Mixed Disulfides: Formed when reacting with thiols.
Scientific Research Applications
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The primary mechanism of action for 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride involves its reactivity with thiols. The compound forms mixed disulfides by reacting specifically and rapidly with thiol groups in proteins and other molecules . This reactivity is crucial for its applications in proteomics and other biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl Methanethiosulfonate: Similar in structure but lacks the trimethylammonium group.
Methanethiosulfonate Ethylammonium Chloride: Contains an ethylammonium group instead of a trimethylammonium group.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is unique due to its specific reactivity with thiols and its quaternary ammonium structure, which enhances its solubility and reactivity in aqueous environments .
Properties
Molecular Formula |
C12H20ClNO2S2 |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
trimethyl-[[4-(methylsulfonylsulfanylmethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H20NO2S2.ClH/c1-13(2,3)9-11-5-7-12(8-6-11)10-16-17(4,14)15;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KFUBTBJFZYWRQZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)CSS(=O)(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
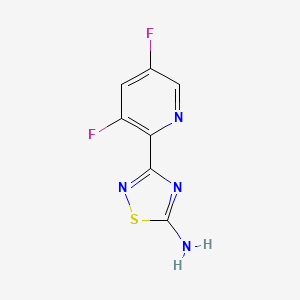
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
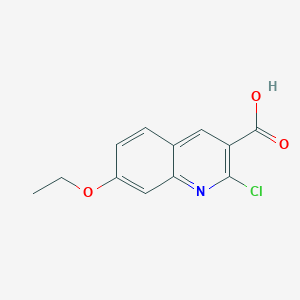
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
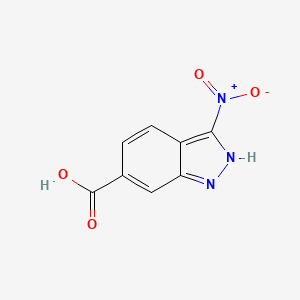
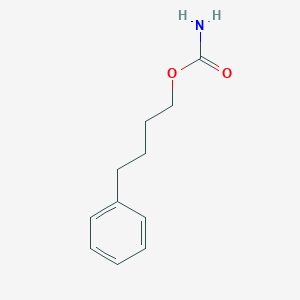
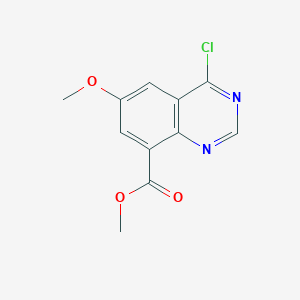
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)

![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
